molecular formula C26H27N5O4 B2979116 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-35-1

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2979116
CAS RN: 1021095-35-1
M. Wt: 473.533
InChI Key: ZDKWQQXTNMNELH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It’s related to a class of compounds that, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Compounds with similar structures have been studied for their inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This application could be relevant for cancer research, where CDKs often play a role in tumor growth and proliferation .

Anti-Tubercular Activity

The compound’s structure suggests potential use in anti-tubercular agents’ design and synthesis. The related research indicates that such compounds can be tested for their inhibitory concentration (IC50) values against tuberculosis-causing bacteria .

Adenosine Receptor Inverse Agonism

Similar piperazine-containing compounds have been identified as potent and selective inverse agonists for human adenosine A2A receptors (hA2A AR), which could be explored for neurological disorders treatment .

Antibacterial Activity

The furan moiety within the compound’s structure is often associated with antibacterial activity. Research into novel furan derivatives has shown promise in designing new antibacterial agents .

Synthesis of Nitrofurantoin Analogues

Furan-containing compounds have been used to synthesize nitrofurantoin analogues, which are known for their antibacterial properties, particularly in urinary tract infections .

Chemical Synthesis and Modification

The compound could be used as a starting material or intermediate in chemical synthesis, where its furan and pyrimidine moieties might undergo various modifications to produce new derivatives with potential biological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its potential anti-tubercular activity, as well as a more detailed investigation of its synthesis, molecular structure, and physical and chemical properties .

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,6-dimethyl-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-6-8-19(9-7-17)16-31-25(33)21-22(18(2)15-27-23(21)28(3)26(31)34)29-10-12-30(13-11-29)24(32)20-5-4-14-35-20/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKWQQXTNMNELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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